
2-Amino-3-(3,3-dimethylbutoxy)propanamide
Description
2-Amino-3-(3,3-dimethylbutoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3,3-dimethylbutoxy group at the third carbon. According to CymitQuimica (), this compound (Ref: 10-F705816) has been discontinued commercially, limiting its accessibility for recent studies. Its structural uniqueness lies in the combination of an amide group and a bulky ether substituent, which differentiates it from other propanamide derivatives in pharmacological or synthetic contexts.
Properties
Molecular Formula |
C9H20N2O2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-amino-3-(3,3-dimethylbutoxy)propanamide |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)4-5-13-6-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H2,11,12) |
InChI Key |
GDCZYNILNNEOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Esterification of 3,3-Dimethylbutanol
The alcohol is esterified with chloroacetic acid in methanol catalyzed by sulfuric acid (2–5 mol%) under reflux (6–8 hours). This produces 3,3-dimethylbutyl chloroacetate, isolated via vacuum distillation (bp 120–125°C) in 75–80% yield.
Step 2: Ammonolysis and Amidation
The ester undergoes ammonolysis in 28% aqueous ammonia at 60°C for 6 hours, followed by reaction with propionyl chloride in tetrahydrofuran (THF) at −10°C. This yields 2-amino-3-(3,3-dimethylbutoxy)propanamide after column chromatography (silica gel, ethyl acetate/hexane), with 55–65% overall yield .
Comparative Analysis :
Method | Yield (%) | Purity (HPLC) | Scalability |
---|---|---|---|
Direct Reaction | 70–85 | 98.5% | Industrial (ton-scale) |
Esterification | 55–65 | 95.2% | Lab-scale (100g) |
Solvent and Catalytic System Optimization
Solvent Effects
Nonpolar solvents (toluene, hexane) result in <40% conversion due to poor solubility of the propanamide intermediate. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, achieving >80% conversion. Ethanol/water mixtures (7:3 v/v) improve ammonia solubility during ammonolysis, reducing reaction time by 30%.
Catalytic Innovations
Heterogeneous catalysts, such as Amberlyst-15 (acidic resin), enable esterification at 70°C with 90% selectivity toward the desired ester. For amidation, ZnCl₂ (5 mol%) accelerates the reaction via Lewis acid activation, achieving 88% yield in 8 hours.
Industrial-Scale Challenges and Mitigation
Byproduct Formation
Over-alkylation (5–10% by GC-MS) is mitigated by:
- Stoichiometric control : Maintaining a 10% excess of 3,3-dimethylbutanol.
- Temperature modulation : Gradual heating (2°C/min) to 80°C prevents exothermic side reactions.
Purification Protocols
- Crystallization : Ethanol/water (1:2) at −20°C yields 98% pure product.
- Chromatography : Reserved for high-purity (>99%) batches using reverse-phase C18 columns.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,3-dimethylbutoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and butoxy groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-3-(3,3-dimethylbutoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,3-dimethylbutoxy)propanamide involves its interaction with specific molecular targets and pathways. The amino group and the butoxy substituent play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The activity and properties of propanamide derivatives are highly dependent on substituent groups. Below is a comparative table of key analogs:
Key Observations :
- Ether vs. In contrast, benzyloxy or thiazolyl groups () introduce aromaticity or heteroatoms, enabling π-π stacking or hydrogen bonding .
- Fluorinated Analogs : The difluorocyclopentyl group () may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and resistance to oxidation .
Receptor Interactions :
- Opioid Receptor Modulation : highlights mu-opioid agonists like DAMGO and fentanyl enhancing GTPγS binding in SH-SY5Y cells. Propanamides with aromatic or heterocyclic groups (e.g., thiazolyl, indolyl) could theoretically interact with similar G-protein-coupled receptors, but this remains speculative for the dimethylbutoxy analog .
- Delta Receptor Cross-Talk: demonstrates that delta receptor antagonists like naltrindole modulate morphine tolerance. Structural analogs of this compound with bulkier substituents might influence receptor cross-talk, though this requires validation .
Q & A
Basic: What synthetic routes are effective for preparing 2-Amino-3-(3,3-dimethylbutoxy)propanamide, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via multi-step reactions involving amide bond formation and substitution. For example, describes a route where a pyridine core is functionalized with a 3,3-dimethylbutoxy group, followed by coupling with a fluorophenylpropanamide moiety. Key steps include:
- Nucleophilic substitution : Reaction of a brominated intermediate with 3,3-dimethylbutanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Amide coupling : Use of HATU or EDCI/HOBt to activate carboxylic acids for reaction with amines.
- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of alkylating agents) and reaction time (12–24 hrs) improves yields to 70–84% .
Table 1: Reaction Conditions from
Compound | Yield (%) | Melting Point (°C) | Key Reagents |
---|---|---|---|
24 | 70 | 64–66 | 3,3-Dimethylbutanol, K₂CO₃ |
Basic: How is structural characterization of this compound validated?
Answer:
Analytical validation relies on:
- ¹H/¹³C NMR : Peaks for the 3,3-dimethylbutoxy group appear as multiplets (δ 1.0–1.5 ppm for CH₃ groups) and a triplet (δ ~3.5 ppm for OCH₂). The amide proton resonates at δ ~6.8–7.2 ppm .
- Mass Spectrometry (MS) : ESI/MS or FAB-MS confirms molecular ions (e.g., m/z 505 [M+H]⁺ for related analogs) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., ±0.3% deviation) .
Advanced: How do structural modifications (e.g., alkyloxy chains) influence TRPV1 antagonist activity in this compound class?
Answer:
highlights structure-activity relationship (SAR) trends:
- Alkyloxy Chain Length : Shorter chains (e.g., isopropoxy in Compound 21) reduce steric hindrance, enhancing binding affinity.
- Branched vs. Linear Chains : 3,3-Dimethylbutoxy (Compound 24) improves metabolic stability compared to linear chains (e.g., isopentyloxy in Compound 23).
- Substituent Positioning : Fluorine at the 3-position of the phenyl ring increases selectivity for TRPV1 over other ion channels.
Methodological Approach : - In vitro assays : Measure IC₅₀ values using calcium flux assays in TRPV1-expressing HEK293 cells .
Advanced: What mechanisms underlie its potential enzyme inhibition or receptor binding?
Answer:
and suggest biological activity via:
- Hydrogen Bonding : The amide and amino groups interact with catalytic residues (e.g., TRPV1 Tyr511).
- Hydrophobic Interactions : The 3,3-dimethylbutoxy group occupies a lipophilic pocket in the receptor.
Validation Methods : - Docking Simulations : Use software like AutoDock Vina to predict binding poses.
- Mutagenesis Studies : Replace key residues (e.g., Tyr511Ala) to confirm interaction sites .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?
Answer:
Contradictions in NMR assignments may arise from:
- Diastereotopic Protons : For example, CH₂ groups in the 3,3-dimethylbutoxy chain may show unexpected splitting.
- Dynamic Effects : Rotameric states of the amide bond can broaden peaks.
Resolution Strategies : - Variable Temperature NMR : Cool samples to –40°C to slow bond rotation.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals via correlation spectroscopy .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Answer:
Key challenges include:
- Low Yield in Alkylation Steps : Due to steric hindrance from the 3,3-dimethyl group.
- Purification Complexity : Separation of regioisomers (e.g., ortho vs. para substitution).
Optimization Approaches : - High-Pressure Reactors : Improve reaction efficiency for sluggish substitutions.
- Flash Chromatography : Use gradient elution (hexane:EtOAc 10:1 → 4:1) to isolate isomers .
Basic: What solvents and catalysts are optimal for amide bond formation in related analogs?
Answer:
- Solvents : DMF or DCM for polar aprotic conditions.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates coupling.
- Activating Agents : HATU > EDCI/HOBt for sterically hindered amines (e.g., ).
Advanced: How is chiral purity ensured in stereoisomers of this compound?
Answer:
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